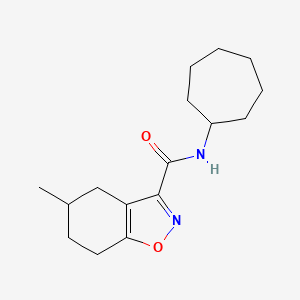![molecular formula C16H22N2O4 B4723199 2,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4723199.png)
2,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide
説明
DOPB is a benzamide derivative that was first synthesized in the 1980s. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. DOPB has been used in various scientific studies as a research tool due to its ability to interact with specific receptors in the brain and other tissues.
作用機序
The exact mechanism of action of DOPB is not fully understood, but it is believed to interact with sigma-1 receptors in the brain and other tissues. Sigma-1 receptors are involved in the regulation of various physiological processes, including pain perception, mood regulation, and memory formation. DOPB has been shown to modulate the activity of sigma-1 receptors, which may contribute to its effects on these processes.
Biochemical and Physiological Effects:
DOPB has been shown to have various biochemical and physiological effects, including the modulation of sigma-1 receptor activity, the inhibition of voltage-gated sodium channels, and the reduction of inflammatory responses. These effects may contribute to its potential therapeutic applications in various diseases, including neuropathic pain, depression, and neurodegenerative disorders.
実験室実験の利点と制限
DOPB has several advantages for lab experiments, including its high purity and stability, its ability to interact with specific receptors, and its potential therapeutic applications. However, there are also some limitations to its use, including its relatively high cost, the need for specialized equipment for synthesis and purification, and the potential for off-target effects.
将来の方向性
There are several potential future directions for research on DOPB, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other physiological processes beyond sigma-1 receptor modulation. Additionally, further studies are needed to fully understand the mechanism of action of DOPB and its potential off-target effects.
In conclusion, DOPB is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It has potential therapeutic applications in various diseases, including neuropathic pain, depression, and neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and potential off-target effects.
科学的研究の応用
DOPB has been used in various scientific studies as a research tool due to its ability to interact with specific receptors in the brain and other tissues. It has been shown to have affinity for sigma-1 receptors, which are involved in the regulation of various physiological processes such as pain perception, mood regulation, and memory formation. DOPB has also been used as a ligand for imaging studies to visualize sigma-1 receptors in vivo.
特性
IUPAC Name |
2,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-21-12-6-7-13(14(11-12)22-2)16(20)17-8-4-10-18-9-3-5-15(18)19/h6-7,11H,3-5,8-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZKMDHMRLGSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCCN2CCCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4723124.png)

![N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4723134.png)
![2-{[3-(benzylamino)propyl]amino}ethanol dihydrochloride](/img/structure/B4723139.png)
![2-(4-methoxyphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)
![4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4723150.png)
![4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4723156.png)
![N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4723157.png)
amino]benzamide](/img/structure/B4723159.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4723160.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4723166.png)

![3-(3,4-dimethylphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4723179.png)
![5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723194.png)
